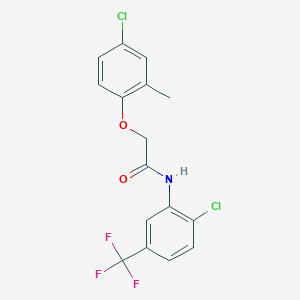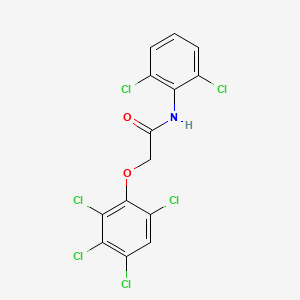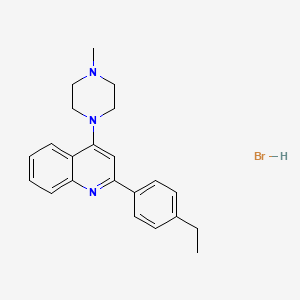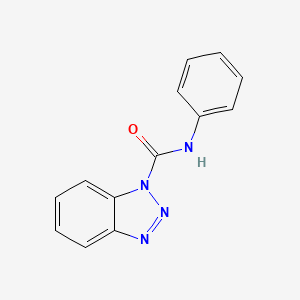
2'-Chloro-2-(4-chloro-2-methylphenoxy)-5'-(trifluoromethyl)acetanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Chloro-2-(4-chloro-2-methylphenoxy)-5’-(trifluoromethyl)acetanilide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, methyl, phenoxy, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-2-(4-chloro-2-methylphenoxy)-5’-(trifluoromethyl)acetanilide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol.
Formation of 4-chloro-2-methylphenoxyacetic acid: This involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid under basic conditions.
Synthesis of 2’-Chloro-2-(4-chloro-2-methylphenoxy)-5’-(trifluoromethyl)acetanilide: The final step involves the reaction of 4-chloro-2-methylphenoxyacetic acid with 2-chloro-5-(trifluoromethyl)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.
化学反応の分析
Types of Reactions
2’-Chloro-2-(4-chloro-2-methylphenoxy)-5’-(trifluoromethyl)acetanilide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: The phenoxy and acetanilide groups can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the compound.
科学的研究の応用
2’-Chloro-2-(4-chloro-2-methylphenoxy)-5’-(trifluoromethyl)acetanilide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
作用機序
The mechanism of action of 2’-Chloro-2-(4-chloro-2-methylphenoxy)-5’-(trifluoromethyl)acetanilide involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact mechanism may vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: This compound shares the phenoxy and chloro groups but lacks the trifluoromethyl and acetanilide groups.
2-Chloro-5-(trifluoromethyl)aniline: This compound contains the chloro and trifluoromethyl groups but lacks the phenoxy and acetanilide groups.
特性
CAS番号 |
6217-35-2 |
|---|---|
分子式 |
C16H12Cl2F3NO2 |
分子量 |
378.2 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H12Cl2F3NO2/c1-9-6-11(17)3-5-14(9)24-8-15(23)22-13-7-10(16(19,20)21)2-4-12(13)18/h2-7H,8H2,1H3,(H,22,23) |
InChIキー |
NWNFQAAVJUVMDC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzo[c]phenanthren-5-ylacetamide](/img/structure/B11946220.png)





![Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl-](/img/structure/B11946263.png)






